Linotroban

Description

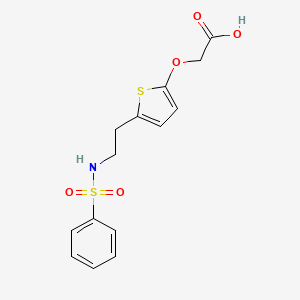

Structure

3D Structure

Properties

CAS No. |

141443-73-4 |

|---|---|

Molecular Formula |

C14H15NO5S2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid |

InChI |

InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17) |

InChI Key |

ISSKMEQROMFEHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Linotroban's Mechanism of Action in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, playing a crucial role in the modulation of platelet aggregation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's antiplatelet effects. It details the signaling pathways involved, summarizes the available (though limited) quantitative data, and outlines the experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, hematology, and drug development.

Introduction: The Role of Thromboxane A2 in Platelet Aggregation

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Thromboxane A2 (TXA2), a potent platelet agonist, is a key mediator in the amplification of platelet activation and aggregation.[1][2] Synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes, TXA2 exerts its effects by binding to and activating the G-protein coupled thromboxane A2 receptor (TP receptor) on the surface of platelets.

Activation of the TP receptor initiates a cascade of intracellular signaling events, leading to:

-

Increased intracellular calcium concentration ([Ca2+]i): This is a primary driver of platelet activation, leading to shape change, granule secretion, and activation of glycoprotein IIb/IIIa (GPIIb/IIIa) receptors.

-

Activation of protein kinase C (PKC): PKC further contributes to granule secretion and the activation of downstream signaling pathways.

-

Conformational change of GPIIb/IIIa receptors: This "inside-out" signaling results in the activation of GPIIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation.

This compound: A Selective Thromboxane A2 Receptor Antagonist

This compound is a novel antithrombotic agent that functions as a selective and competitive antagonist of the TXA2 receptor.[1][3] By binding to the TP receptor, this compound prevents the binding of the endogenous agonist, TXA2, as well as its precursor, prostaglandin H2 (PGH2). This blockade effectively inhibits the downstream signaling cascade that leads to platelet activation and aggregation.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the TP receptor. This prevents TXA2-mediated signaling, thereby attenuating platelet responses to this potent agonist. In vitro and in vivo studies have demonstrated that this compound can effectively counteract the pro-aggregatory effects of TXA2 mimetics, such as U-46619.[3]

Quantitative Data

| Parameter | Agonist | Effect of this compound | Study Type | Reference |

| Glomerular Filtration Rate (GFR) and PAH Clearance | U-46619 (TXA2 mimetic) | Reversed the U-46619-induced reduction in GFR and PAH clearance. | In vivo (conscious female rats) |

Signaling Pathways

The signaling pathway of TXA2-mediated platelet aggregation and the inhibitory action of this compound are depicted below.

References

- 1. Effects of the novel thromboxane (TXA2) receptor antagonist this compound on inulin and para-aminohippuric acid clearances in the conscious male and female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet aggregation by unsaturated fatty acids through interference with a thromboxane-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of efficacy of this compound by inducing a reduction of renal inulin/para-aminohippuric acid clearances with the thromboxane A2 mimetic U-46619 in the conscious female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Linotroban: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key mediator in thrombosis and vasoconstriction. Preclinical evidence suggests a potential therapeutic role for this compound in conditions characterized by excessive TXA2 activity, particularly in the context of renal pathophysiology. This document provides a technical overview of the available data on this compound, focusing on its mechanism of action, preclinical pharmacology, and the underlying signaling pathways. While clinical data remains limited in the public domain, the preclinical findings warrant further investigation into its therapeutic utility.

Introduction

Thromboxane A2 (TXA2), a potent eicosanoid, plays a critical role in hemostasis and vascular tone. It is synthesized from arachidonic acid and exerts its effects by binding to the G-protein coupled thromboxane A2 receptor (TP receptor). Activation of the TP receptor leads to a cascade of intracellular events culminating in platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. Dysregulation of the TXA2 pathway has been implicated in a variety of cardiovascular and renal diseases.

This compound has been identified as a selective antagonist of the TP receptor, positioning it as a potential therapeutic agent to counteract the deleterious effects of excessive TXA2 signaling. This whitepaper will synthesize the available preclinical data for this compound and detail its mechanism of action.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound functions as a competitive antagonist at the thromboxane A2 receptor. By binding to the TP receptor, it prevents the endogenous ligand, TXA2, from initiating downstream signaling cascades.

Thromboxane A2 Signaling Pathway

The binding of TXA2 to its receptor primarily activates two G-protein signaling pathways: the Gq/11 and the G12/13 pathways.

-

Gq/11 Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a critical event in platelet activation and smooth muscle contraction.

-

G12/13 Pathway: Activation of G12/13 stimulates the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase Rho. Activated Rho, in turn, activates Rho-kinase, which phosphorylates and inactivates myosin light chain phosphatase, promoting the phosphorylated state of myosin light chains and leading to smooth muscle contraction.

By blocking the initial binding of TXA2, this compound effectively inhibits both of these downstream signaling cascades, thereby preventing platelet aggregation and vasoconstriction.

Linotroban: A Technical Guide for the Selective Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key player in the signaling cascade that leads to platelet aggregation and vasoconstriction. By blocking this receptor, this compound demonstrates potential as a therapeutic agent in the management of thrombotic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation. While specific quantitative in vitro pharmacology and clinical trial data for this compound are not extensively available in the public domain, this guide leverages data from related compounds and established methodologies to provide a thorough understanding of its therapeutic potential and the scientific framework for its continued investigation.

Introduction

Thromboxane A2 (TXA2) is a labile eicosanoid that exerts powerful biological effects, primarily through the activation of G-protein coupled thromboxane A2 receptors (TP receptors). These receptors are predominantly found on platelets and vascular smooth muscle cells. Upon activation by TXA2, TP receptors initiate a signaling cascade that results in a rise in intracellular calcium, leading to platelet activation, aggregation, and vasoconstriction. These processes are central to hemostasis but can also contribute to the pathophysiology of various cardiovascular diseases, including myocardial infarction, stroke, and peripheral artery disease.

This compound has been identified as a selective antagonist of the TXA2 receptor.[1] Its chemical structure is designed to competitively inhibit the binding of TXA2 to its receptor, thereby attenuating the downstream signaling events that promote thrombosis and vasoconstriction. This targeted mechanism of action suggests that this compound could offer a valuable therapeutic strategy for the prevention and treatment of arterial thrombosis.

Mechanism of Action

This compound functions as a competitive antagonist at the thromboxane A2 receptor. The binding of TXA2 to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The culmination of this signaling pathway is platelet shape change, degranulation, and aggregation, as well as contraction of vascular smooth muscle. This compound, by occupying the receptor binding site, prevents these downstream effects.

References

Foundational Research on HN-11500: A Selective Thromboxane Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HN-11500 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, demonstrating significant antiplatelet and antithrombotic activity. Foundational research has established its mechanism of action through competitive inhibition of the TXA2 receptor, leading to a reduction in platelet aggregation and adhesion. Preclinical studies indicate a dose-dependent efficacy and a favorable safety profile. This technical guide provides a comprehensive overview of the core foundational research on HN-11500, including its mechanism of action, quantitative efficacy data, and generalized experimental protocols relevant to its study. While the precise chemical structure and synthesis pathway for HN-11500 are not publicly available, this paper synthesizes the existing knowledge to inform further research and development.

Introduction

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a crucial role in hemostasis and thrombosis. Produced predominantly by activated platelets, TXA2 signals through its G-protein coupled receptor (TP receptor) to induce platelet activation, aggregation, and vasoconstriction. Consequently, antagonism of the TXA2 receptor is a promising therapeutic strategy for the prevention and treatment of thromboembolic diseases. HN-11500, a compound with the molecular formula C14H15NO5S2, has been identified as a selective TXA2 receptor antagonist. This document outlines the fundamental research characterizing the activity and mechanism of HN-11500.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

HN-11500 exerts its pharmacological effect by competitively binding to the thromboxane A2 receptor on the surface of platelets. This binding prevents the endogenous ligand, TXA2, from activating the receptor and initiating the downstream signaling cascade that leads to platelet activation and aggregation.

Signaling Pathway of Thromboxane A2 Receptor and Inhibition by HN-11500

The activation of the TXA2 receptor by its agonist leads to the activation of G proteins, primarily Gq and G12/13. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in platelet shape change, degranulation, and aggregation. HN-11500, by blocking the initial receptor activation step, effectively inhibits this entire signaling pathway.

Figure 1: Thromboxane A2 signaling pathway and the inhibitory action of HN-11500.

Quantitative Efficacy Data

The antiplatelet and antithrombotic effects of HN-11500 have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of Oral HN-11500

| Dose | Effect Duration | Inhibition of Platelet Aggregation | Reduction in Thrombus Volume | Bleeding Time | Reference |

| 10 mg | 3 - 4 hours | - | - | Slightly increased (within normal range) | [1] |

| 100 mg | - | - | 32% (at shear rate of 2,600 s⁻¹) | - | [2] |

| 400 mg | 8 hours | - | - | Slightly increased (within normal range) | [1] |

Note: Inhibition of platelet aggregation is highly effective, with plasma levels of 300 ng/ml resulting in >90% inhibition[1].

Table 2: In Vitro Efficacy of HN-11500

| Assay | Substrate/Agonist | Effect |

| Platelet Adhesion | Siliconized Glass | Inhibited |

| Platelet Adhesion | Bovine Extracellular Matrix | Inhibited |

| Platelet Aggregation | ADP | Inhibited |

| Platelet Aggregation | Collagen | Inhibited |

Experimental Protocols

While specific, detailed protocols for the studies conducted on HN-11500 are not publicly available, this section provides generalized methodologies for the key experiments cited.

Platelet Aggregation Assay (Induced by U46619)

This assay measures the ability of a compound to inhibit platelet aggregation induced by a stable thromboxane A2 analog, U46619.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed.

-

Incubation with HN-11500: PRP is incubated with varying concentrations of HN-11500 or a vehicle control for a specified period at 37°C.

-

Induction of Aggregation: The thromboxane mimetic U46619 is added to the PRP to induce platelet aggregation.

-

Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate. The percentage of aggregation is calculated relative to a PPP control.

Platelet Adhesion Assay (to Siliconized Glass)

This assay assesses the effect of a compound on the adhesion of platelets to a foreign surface.

Methodology:

-

Preparation of Siliconized Surfaces: Glass coverslips are treated with a siliconizing agent to create a hydrophobic surface and then washed and dried.

-

Blood Sample Preparation: Citrated whole blood or PRP is used.

-

Incubation: The blood sample, pre-incubated with either HN-11500 or a vehicle control, is brought into contact with the siliconized glass surface under controlled conditions (e.g., specific shear rate in a flow chamber or static incubation).

-

Washing: Non-adherent platelets are removed by gentle washing with a buffer solution.

-

Quantification: Adherent platelets are fixed, stained, and quantified by microscopy or by using radiolabeled platelets and measuring the radioactivity.

Logical Workflow for Preclinical Evaluation of HN-11500

The preclinical evaluation of a thromboxane receptor antagonist like HN-11500 typically follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Figure 2: Logical workflow for the preclinical evaluation of HN-11500.

Conclusion

The foundational research on HN-11500 strongly supports its profile as a selective and potent thromboxane A2 receptor antagonist with significant antiplatelet activity. The available quantitative data demonstrates its efficacy in both in vitro and in vivo settings. While the absence of publicly available information on its precise chemical structure and synthesis is a limitation, the characterization of its mechanism of action and preclinical effects provides a solid basis for further investigation. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profile, as well as conducting comprehensive safety and toxicology studies to fully assess its therapeutic potential.

References

Linotroban: A Technical Overview of its Antithrombotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, positioning it as a molecule of significant interest in the development of novel antithrombotic therapies. By competitively inhibiting the binding of TXA2 to its receptor on platelets and vascular smooth muscle cells, this compound effectively blocks the downstream signaling pathways that lead to platelet aggregation and vasoconstriction, key events in the formation of a thrombus. This technical guide provides a comprehensive review of the available preclinical data on the antithrombotic properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation, largely mediated by thromboxane A2 (TXA2), play a central role in the pathophysiology of these diseases. TXA2, a potent arachidonic acid metabolite, exerts its effects by binding to specific G-protein coupled receptors, leading to a cascade of intracellular events that promote platelet activation, degranulation, and aggregation, as well as vasoconstriction.

This compound has been identified as a selective antagonist of the TXA2 receptor. Its chemical structure allows for high-affinity binding to the receptor, thereby preventing the physiological actions of TXA2. This document synthesizes the current scientific knowledge on this compound, focusing on the quantitative and methodological aspects of its antithrombotic activity.

Mechanism of Action

This compound functions as a competitive antagonist at the thromboxane A2 (TP) receptor. In platelets, the binding of TXA2 to the TP receptor activates Gq and G13 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to platelet shape change, granule secretion, and the activation of integrin αIIbβ3, the final common pathway for platelet aggregation. Furthermore, G13 activation stimulates the Rho/Rho-kinase pathway, which is involved in platelet shape change. By blocking the initial binding of TXA2, this compound inhibits this entire signaling cascade, thereby preventing platelet activation and aggregation.

Preclinical Efficacy

The antithrombotic potential of this compound has been evaluated in various preclinical models. These studies have demonstrated its ability to inhibit platelet aggregation and to exert antithrombotic effects in vivo.

In Vitro Platelet Aggregation

At present, specific IC50 values for this compound's inhibition of platelet aggregation induced by various agonists such as U46619, arachidonic acid, and collagen are not publicly available in the reviewed literature. Further studies are required to quantify its in vitro potency.

In Vivo Antithrombotic Activity

In a study conducted in conscious female rats, this compound demonstrated efficacy in a model of thromboxane A2 mimetic-induced renal dysfunction, which serves as an indirect measure of its in vivo antagonistic activity.

| Model | Species | Dose of this compound | Effect | Reference |

| U-46619 (TXA2 mimetic)-induced reduction in renal clearances | Rat | 3, 10, or 30 mg/kg/24 h (s.c. infusion) | Reversed the U-46619-induced reduction in glomerular filtration rate and PAH clearance to control levels. | [1] |

Further quantitative data from in vivo thrombosis models, such as the ferric chloride-induced carotid artery thrombosis model or arteriovenous shunt models, are needed to fully characterize the antithrombotic efficacy of this compound.

Bleeding Time

Data from studies specifically investigating the effect of this compound on bleeding time are not currently available in the public domain. This is a critical parameter for assessing the hemorrhagic risk associated with an antithrombotic agent.

Experimental Protocols

This section details the methodologies employed in the key preclinical study evaluating the in vivo activity of this compound.

U-46619-Induced Renal Dysfunction in Rats

-

Objective: To determine the efficacy of this compound in antagonizing the renal effects of the thromboxane A2 mimetic U-46619.[1]

-

Animal Model: Conscious female rats.[1]

-

Procedure:

-

Rats were administered a continuous subcutaneous infusion of U-46619 (720 µg/kg/24 h) alone or in combination with this compound (3, 10, or 30 mg/kg/24 h) via osmotic pumps for 72 hours.[1]

-

A control group received a 3.5% NaHCO3 solution.[1]

-

At the end of the infusion period, inulin and para-aminohippuric acid (PAH) clearances were measured over a 4-hour period to assess glomerular filtration rate (GFR) and renal plasma flow, respectively.

-

-

Endpoint: Reversal of the U-46619-induced reduction in GFR and PAH clearance.

References

Linotroban: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key player in platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the chemical structure, a detailed, though synthetically analogous, synthesis pathway, and the intricate signaling mechanism of this compound. The included experimental protocols, data tables, and pathway diagrams are intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound, with the systematic name ((5-(2-Benzenesulfonamidoethyl)-2-thienyl)oxy)acetic acid, is a non-prostanoid antagonist of the thromboxane A2 receptor. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₅S₂ | [1] |

| Molecular Weight | 341.41 g/mol | [1] |

| CAS Number | 120824-08-0 | [1] |

| Systematic Name | ((5-(2-Benzenesulfonamidoethyl)-2-thienyl)oxy)acetic acid | [1] |

| Appearance | White solid (presumed) | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Synthesis of this compound Analogs

Experimental Protocol: Synthesis of a Thiophene Acetic Acid Derivative

This protocol outlines the key steps that would be involved in the synthesis of a molecule with a similar thiophene acetic acid core.

Step 1: Acylation of Thiophene

-

Reaction: Friedel-Crafts acylation of thiophene with an appropriate acylating agent (e.g., 2-chloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group onto the thiophene ring.

-

Procedure: To a solution of thiophene in an inert solvent (e.g., dichloromethane), the Lewis acid is added, followed by the dropwise addition of the acylating agent at a controlled temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Introduction of the Side Chain

-

Reaction: The acetyl group is then chemically modified to introduce the ethylamine side chain. This can involve a series of reactions such as reduction of the ketone, conversion to an amine, and subsequent sulfonylation.

Step 3: Sulfonylation

-

Reaction: The amino group is reacted with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the benzenesulfonamide moiety.

-

Procedure: The amine is dissolved in a suitable solvent, and the base is added. Benzenesulfonyl chloride is then added portion-wise, and the reaction is stirred until completion. The product is isolated by extraction and purified by chromatography or recrystallization.

Step 4: Introduction of the Oxyacetic Acid Group

-

Reaction: The hydroxyl group on the thiophene ring (introduced in an earlier step, not detailed here) is reacted with an appropriate reagent, such as ethyl bromoacetate, in the presence of a base (e.g., potassium carbonate) to form the ester.

-

Procedure: The hydroxyl-thiophene derivative is dissolved in a polar aprotic solvent (e.g., acetone or DMF), and the base and ethyl bromoacetate are added. The mixture is heated to facilitate the reaction.

Step 5: Hydrolysis

-

Reaction: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification.

-

Procedure: The ester is dissolved in a mixture of an organic solvent and aqueous base and stirred until the hydrolysis is complete. The reaction mixture is then acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound, which is then collected by filtration and purified.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[2] TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, this compound inhibits these processes, leading to its antithrombotic and potential therapeutic effects in various cardiovascular conditions.

Thromboxane A2 Signaling Pathway

The binding of TXA2 to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. There are two main signaling pathways activated by the TP receptor:

-

Gq-PLC Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a critical signal for platelet activation and smooth muscle contraction.

-

G13-Rho Pathway: The TP receptor can also couple to the G13 alpha subunit, which activates Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs then activate the small GTPase Rho, a key regulator of the actin cytoskeleton, leading to changes in cell shape and motility.

The following diagram illustrates the signaling cascade initiated by TXA2 and the point of inhibition by this compound.

Biological Activity

This compound has been shown to be a potent and selective antagonist of the TXA2 receptor in various in vivo models. For instance, in conscious female rats, this compound effectively reversed the reduction in glomerular filtration rate (GFR) and para-aminohippuric acid (PAH) clearance induced by the TXA2 mimetic U-46619.

| Parameter | Condition | Result | Reference |

| Glomerular Filtration Rate (GFR) | U-46619-induced reduction in conscious female rats | This compound (3, 10, or 30 mg/kg/24 h) reversed the reduction to control levels. | |

| PAH Clearance | U-46619-induced reduction in conscious female rats | This compound (3, 10, or 30 mg/kg/24 h) reversed the reduction to control levels. |

Experimental Protocol: In Vivo Efficacy Study

The following is a generalized protocol based on the study by W. J. F. van der Giet et al. (2000).

-

Animals: Conscious female Sprague-Dawley rats.

-

Treatment Groups:

-

Control (vehicle)

-

TXA2 mimetic U-46619 alone

-

U-46619 + this compound (various doses)

-

-

Drug Administration: Drugs were administered via osmotic pumps implanted subcutaneously for continuous infusion over a period of 72 hours.

-

Measurements: Inulin and PAH clearances were determined at the end of the treatment period to assess GFR and renal plasma flow, respectively.

-

Data Analysis: Statistical analysis was performed to compare the effects of this compound on the U-46619-induced changes in renal function.

Conclusion

This compound is a well-characterized thromboxane A2 receptor antagonist with a clear mechanism of action. Its chemical structure is amenable to synthesis, and its biological activity has been demonstrated in relevant preclinical models. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, offering insights into its synthesis, pharmacology, and therapeutic potential. Further research into its quantitative in vitro pharmacology and detailed synthetic protocols will be beneficial for the advancement of this compound.

References

The Inferred Anti-Inflammatory Potential of Linotroban: A Technical Whitepaper for Researchers

Disclaimer: This document synthesizes the available preclinical data on the thromboxane A2 (TP) receptor's role in inflammation to infer the potential anti-inflammatory mechanisms of Linotroban. As of late 2025, there is a notable absence of publicly available, peer-reviewed research specifically investigating the direct effects of this compound on inflammatory pathways. The proposed mechanisms and experimental designs outlined herein are therefore hypothetical and based on the established pharmacology of its molecular target.

Introduction

This compound is a potent and selective antagonist of the thromboxane A2 (TP) receptor.[1][2] While its primary development focus has been as an antithrombotic agent, the well-documented pro-inflammatory actions of the TP receptor suggest a plausible, yet unexplored, therapeutic avenue for this compound in inflammatory diseases.[1][3] Thromboxane A2 (TxA2), the primary ligand for the TP receptor, is a lipid mediator derived from arachidonic acid that is released from various cells, including platelets, macrophages, and neutrophils, particularly during tissue injury and inflammation.[4] The activation of the TP receptor is implicated in a range of inflammatory responses, making its antagonism a compelling strategy for anti-inflammatory drug development.

This technical guide will explore the early-stage research landscape relevant to this compound's potential anti-inflammatory effects by examining the signaling pathways of its target, the TP receptor. We will present inferred mechanisms of action, propose detailed experimental protocols to investigate these hypotheses, and provide structured data and visualizations to guide future research in this area.

The Thromboxane A2 Receptor: A Hub for Pro-Inflammatory Signaling

The TP receptor, a G-protein coupled receptor (GPCR), is a key player in mediating inflammatory processes. Its activation by TxA2 or other agonists initiates a cascade of intracellular events that contribute to the inflammatory milieu. Studies have shown that TP receptor signaling augments cellular immune responses and contributes to inflammatory tissue injury.

Key Signaling Pathways Downstream of TP Receptor Activation

Upon ligand binding, the TP receptor can couple to several G-protein families, primarily Gαq/11 and Gα12/13, to initiate distinct downstream signaling cascades.

-

Gαq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for many cellular activation processes in inflammation.

-

Gα12/13 Pathway: Activation of this pathway leads to the engagement of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), are central to regulating the actin cytoskeleton, cell shape, and migration, all of which are important for immune cell function. Blockade of ROCK has been shown to attenuate pro-inflammatory responses.

The culmination of these signaling events can lead to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Proposed Anti-Inflammatory Mechanism of Action for this compound

Based on its function as a TP receptor antagonist, this compound's putative anti-inflammatory effects would stem from its ability to block the aforementioned signaling cascades. By competitively inhibiting the binding of TxA2 and other prostanoid agonists to the TP receptor, this compound could theoretically:

-

Reduce Immune Cell Activation: By preventing the Gαq/11-mediated increase in intracellular calcium and PKC activation, this compound may dampen the activation of various immune cells, including T-cells and macrophages.

-

Inhibit Pro-inflammatory Gene Expression: By blocking the signaling pathways that lead to the activation of NF-κB and other pro-inflammatory transcription factors, this compound could suppress the production of key inflammatory mediators.

-

Decrease Immune Cell Migration: Through inhibition of the Gα12/13-RhoA-ROCK pathway, this compound may impair the migration of immune cells to sites of inflammation.

-

Downregulate Adhesion Molecule Expression: TP receptor activation has been shown to increase the expression of vascular adhesion molecules like ICAM-1, VCAM-1, and E-selectin. This compound could potentially reverse this effect, thereby reducing the recruitment of leukocytes to inflamed tissues.

The following diagram illustrates the proposed mechanism by which this compound could interrupt TP receptor-mediated inflammatory signaling.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Data Presentation: Key Molecular Players and Potential Effects of this compound

The following tables summarize the key components of the TP receptor inflammatory pathway and the hypothesized impact of this compound.

Table 1: Key Molecules in TP Receptor-Mediated Inflammation

| Molecule | Class | Role in Inflammation |

| Thromboxane A2 (TxA2) | Eicosanoid | Primary endogenous agonist for the TP receptor; potent mediator of platelet aggregation and vasoconstriction; pro-inflammatory. |

| TP Receptor | GPCR | Cell surface receptor that, upon activation, initiates pro-inflammatory intracellular signaling cascades. |

| Gαq/11 & Gα12/13 | G-proteins | Transduce the signal from the activated TP receptor to downstream effector proteins. |

| Phospholipase C (PLC) | Enzyme | Generates second messengers IP3 and DAG, leading to increased intracellular calcium and PKC activation. |

| RhoA/ROCK | Signaling Pathway | Regulates cytoskeletal dynamics, essential for immune cell migration and activation. |

| NF-κB | Transcription Factor | Master regulator of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. |

| ICAM-1, VCAM-1, E-selectin | Adhesion Molecules | Expressed on endothelial cells; mediate the recruitment of leukocytes to sites of inflammation. |

Table 2: Predicted Effects of this compound on Inflammatory Markers (Hypothetical)

| Parameter/Marker | Effect of TP Receptor Agonist | Predicted Effect of this compound | Rationale |

| NF-κB Activation | Increase | Decrease | Inhibition of upstream G-protein signaling. |

| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β) | Increase | Decrease | Reduced NF-κB-mediated gene transcription. |

| Adhesion Molecule Expression (ICAM-1, VCAM-1) | Increase | Decrease | Attenuation of endothelial cell activation. |

| Immune Cell Migration (e.g., Chemotaxis) | Increase | Decrease | Disruption of the RhoA/ROCK pathway. |

| T-cell Proliferation | Increase | Decrease | Interference with T-cell activation signals. |

Experimental Protocols for Investigating this compound's Anti-Inflammatory Effects

To validate the hypothesized anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key suggested experiments.

In Vitro Assessment of Anti-Inflammatory Activity in Macrophages

Objective: To determine if this compound can inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with a TP receptor agonist.

Materials:

-

RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (various concentrations).

-

TP receptor agonist (e.g., U-46619, a stable TxA2 mimetic).

-

Lipopolysaccharide (LPS) as a positive control for inflammation.

-

ELISA kits for TNF-α, IL-6, and IL-1β.

-

Reagents for Western blotting (antibodies against phospho-NF-κB p65, total p65, IκBα, and β-actin).

-

Nuclear extraction kit.

Methodology:

-

Cell Culture and Treatment: Seed macrophages in 24-well plates. Allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with U-46619 (e.g., 1 µM) for a predetermined time (e.g., 6-24 hours). Include a negative control (vehicle only) and a positive control (LPS).

-

Cytokine Measurement: Collect the cell culture supernatants. Quantify the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

-

Western Blotting for NF-κB Pathway: For mechanistic studies, lyse the cells after a shorter stimulation time (e.g., 30-60 minutes). Prepare whole-cell lysates and nuclear extracts. Perform Western blotting to assess the phosphorylation of NF-κB p65 in the nuclear extracts and the degradation of IκBα in the cytoplasmic extracts.

The workflow for this experiment is visualized below.

Caption: Workflow for in vitro macrophage inflammation assay.

In Vivo Assessment in a Murine Model of Peritonitis

Objective: To evaluate the efficacy of this compound in reducing leukocyte recruitment in an acute inflammatory model.

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

This compound for injection (e.g., dissolved in a suitable vehicle).

-

Zymosan A or Thioglycollate broth.

-

Phosphate-buffered saline (PBS) with EDTA.

-

FACS buffer (PBS with 2% FBS).

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages).

-

Hemocytometer or automated cell counter.

Methodology:

-

Animal Dosing: Administer this compound or vehicle to mice via a suitable route (e.g., intraperitoneal or oral) 1 hour prior to the inflammatory challenge.

-

Induction of Peritonitis: Inject Zymosan A (1 mg/ml in PBS) or Thioglycollate (3% w/v) intraperitoneally (i.p.) to induce peritonitis.

-

Peritoneal Lavage: At a specified time point (e.g., 4-24 hours post-injection), euthanize the mice and perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS with EDTA into the peritoneal cavity and retrieving the fluid.

-

Cell Counting and Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) to quantify the different cell populations recruited to the peritoneum.

The logical flow of the in vivo experiment is depicted below.

References

- 1. Determination of efficacy of this compound by inducing a reduction of renal inulin/para-aminohippuric acid clearances with the thromboxane A2 mimetic U-46619 in the conscious female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel thromboxane (TXA2) receptor antagonist this compound on inulin and para-aminohippuric acid clearances in the conscious male and female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

In-Depth Pharmacological Profile of Linotroban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key player in platelet activation and vasoconstriction. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, functional antagonism, and in vivo effects. The information is curated from preclinical studies to support further research and development of this antithrombotic agent.

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. It exerts its physiological and pathological effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Activation of the TP receptor in platelets and vascular smooth muscle cells leads to a cascade of events culminating in platelet aggregation and vasoconstriction, both critical processes in hemostasis and thrombosis. Consequently, antagonism of the TP receptor represents a promising therapeutic strategy for the prevention and treatment of thrombotic diseases, such as myocardial infarction and stroke. This compound has been identified as a potent and selective antagonist of the TXA2 receptor.

Mechanism of Action & Signaling Pathway

This compound functions as a competitive antagonist at the thromboxane A2 receptor. By binding to the TP receptor, it prevents the binding of the endogenous agonist, TXA2, and its mimetics, thereby inhibiting their downstream signaling effects.

The activation of the TXA2 receptor, primarily coupled to the Gq family of G-proteins, initiates a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a series of cellular responses, including platelet shape change, degranulation, and ultimately, aggregation.[1][2][3][4][5] this compound, by blocking the initial step of TXA2 binding, effectively abrogates this entire signaling cascade.

Quantitative Pharmacological Data

A comprehensive literature search did not yield specific quantitative data for this compound's binding affinity (Ki) or its functional inhibition of platelet aggregation (IC50) in response to U46619. Similarly, a detailed selectivity profile against other prostanoid receptors (DP, EP, FP, IP) for this compound is not publicly available. The following tables are structured to incorporate such data once it becomes available.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| Thromboxane A2 (TP) | This compound | Data not available | - | - | - |

Table 2: Functional Inhibitory Activity of this compound

| Assay | Agonist | IC50 (nM) | Species | System | Reference |

| Platelet Aggregation | U46619 | Data not available | - | - | - |

Table 3: Selectivity Profile of this compound against Prostanoid Receptors

| Receptor Subtype | Ki or IC50 (nM) | Fold Selectivity (vs. TP) | Reference |

| TP | Data not available | - | - |

| DP1 | Data not available | - | - |

| EP1 | Data not available | - | - |

| EP2 | Data not available | - | - |

| EP3 | Data not available | - | - |

| EP4 | Data not available | - | - |

| FP | Data not available | - | - |

| IP | Data not available | - | - |

In Vivo Pharmacology

Preclinical in vivo studies have primarily focused on the effects of this compound on renal hemodynamics.

Table 4: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Endpoint | Results | Reference |

| Conscious Female Rats | 3, 10, or 30 mg/kg/24 h (s.c. osmotic pumps) | Reversal of U-46619-induced reduction in GFR and PAH clearance | This compound reversed the U-46619-induced decreases in GFR and PAH clearance to control levels. | |

| Conscious Male and Female Rats | 6, 24, 48, and 96 mg/kg/24 h (s.c. osmotic minipumps) for 6 days | Glomerular filtration rate (GFR) and para-aminohippuric acid (PAH) clearance | This compound did not significantly alter renal function, though a significant difference in GFR was noted between males and females at the highest dose. |

No specific data on the effects of this compound in in vivo thrombosis models or on bleeding time were identified in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize thromboxane A2 receptor antagonists are described below. While specific protocols for this compound are not available, these represent standard methodologies in the field.

Thromboxane A2 Receptor Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the TXA2 receptor.

-

Preparation of Platelet Membranes: Human platelets are isolated from whole blood and subjected to lysis and centrifugation to obtain a membrane fraction rich in TP receptors.

-

Competitive Binding: A constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) is incubated with the platelet membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a TXA2 mimetic.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to separate the PRP, which contains a high concentration of platelets.

-

Incubation: The PRP is pre-incubated with various concentrations of the test compound (this compound) or vehicle control.

-

Induction of Aggregation: A TXA2 mimetic, such as U46619, is added to the PRP to induce platelet aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of aggregation is quantified, and the percentage of inhibition by the test compound at each concentration is calculated. An IC50 value, the concentration of the compound that causes 50% inhibition of aggregation, is then determined.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)

This model assesses the antithrombotic efficacy of a compound in a living animal.

-

Animal Preparation and Dosing: An appropriate animal model (e.g., rat or mouse) is anesthetized. The test compound (this compound) or vehicle is administered via a suitable route (e.g., intravenous, intraperitoneal, or oral).

-

Surgical Procedure: The carotid artery is surgically exposed.

-

Thrombus Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the artery for a defined period. Ferric chloride induces oxidative injury to the endothelium, leading to thrombus formation.

-

Monitoring: Blood flow in the artery is continuously monitored using a Doppler flow probe.

-

Endpoint Measurement: The primary endpoint is typically the time to occlusion (the time from the application of ferric chloride until blood flow ceases). In some protocols, the thrombus is excised and weighed at the end of the experiment.

-

Data Analysis: The time to occlusion in the drug-treated group is compared to that in the vehicle-treated group to determine the antithrombotic efficacy of the compound.

Conclusion

This compound is a selective antagonist of the thromboxane A2 receptor, a key mediator of platelet aggregation and vasoconstriction. While its mechanism of action is well-understood, a comprehensive quantitative pharmacological profile, including binding affinity, functional potency, and selectivity, is not yet fully publicly available. The in vivo data available to date primarily highlight its effects on renal function. Further studies are required to fully elucidate its antithrombotic potential in relevant preclinical models of thrombosis and to establish a complete safety and efficacy profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel thromboxane A2 receptor antagonists.

References

- 1. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of "anti-platelet" drugs on bleeding time and platelet aggregation in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bleeding time and antiplatelet agents in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Linotroban Dose-Response in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key player in platelet activation and aggregation. The TXA2 pathway is a critical target in the development of anti-thrombotic agents. Understanding the dose-response relationship of TXA2 receptor antagonists like this compound is fundamental for characterizing their potency and therapeutic potential. These application notes provide a detailed protocol for determining the dose-response curve of this compound in inhibiting platelet aggregation induced by the stable TXA2 analog, U46619, using light transmission aggregometry (LTA).

Principle

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In this assay, U46619, a stable TXA2 mimetic, is used to induce platelet aggregation. This compound, as a TXA2 receptor antagonist, competes with U46619 for binding to the thromboxane receptors on platelets, thereby inhibiting aggregation in a dose-dependent manner. By measuring the extent of aggregation at various concentrations of this compound, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC50) can be determined.

Data Presentation

The following table provides a representative example of the quantitative data that can be obtained from a this compound dose-response study. Note: These values are for illustrative purposes and the actual experimental results may vary.

| This compound Concentration (nM) | U46619-induced Platelet Aggregation (%) | % Inhibition |

| 0 (Control) | 85 | 0 |

| 1 | 75 | 11.8 |

| 10 | 58 | 31.8 |

| 50 | 40 | 52.9 |

| 100 | 25 | 70.6 |

| 500 | 10 | 88.2 |

| 1000 | 5 | 94.1 |

Experimental Protocol

Materials and Reagents

-

This compound

-

U46619 (Thromboxane A2 analog)

-

Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days)

-

3.2% Sodium Citrate (Anticoagulant)

-

Tyrode's Buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Cuvettes with stir bars

Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[1]

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma.[1]

-

PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma.[1]

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Platelet Aggregation Assay

-

Instrument Setup: Set up the light transmission aggregometer according to the manufacturer's instructions. Set the temperature to 37°C.[1]

-

Baseline Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[1]

-

Incubation with this compound:

-

Pipette an appropriate volume of PRP into a cuvette with a stir bar.

-

Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the PRP.

-

Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle stirring.

-

-

Initiation of Aggregation: Add a fixed, sub-maximal concentration of U46619 to the cuvette to induce platelet aggregation. The optimal concentration of U46619 should be determined in preliminary experiments to induce approximately 80-90% aggregation.

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.

-

Data Analysis:

-

Determine the maximum aggregation percentage for each this compound concentration.

-

Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the dose-response curve, which represents the concentration of this compound required to inhibit 50% of the U46619-induced platelet aggregation.

-

Visualizations

Caption: Experimental workflow for determining the dose-response of this compound.

Caption: Mechanism of this compound's inhibition of TXA2-mediated platelet aggregation.

Caption: Logical relationship of this compound's dose-response.

References

Application Notes and Protocols for In Vitro Studies with Linotroban

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Linotroban solutions for in vitro experiments, focusing on its role as a selective thromboxane A2 (TXA2) receptor antagonist.

I. Quantitative Data Summary

For ease of experimental design and comparison, the following table summarizes key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Weight | 341.4 g/mol | [1][2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| Storage Conditions | Short-term: 0°CLong-term: -20°C | [3] |

II. Experimental Protocols

A. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro assays.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 341.4 g/mol * 1000 mg/g = 3.414 mg

-

-

-

Dissolution:

-

Aseptically weigh 3.414 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 0°C is suitable[3].

-

B. Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the this compound stock solution to final working concentrations for cell-based assays. It is crucial to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.

Protocol:

-

Thaw the Stock Solution:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the micromolar or nanomolar range).

-

Important: Ensure the final concentration of DMSO in the cell culture wells is kept below 0.5%, and ideally below 0.1%, to minimize solvent toxicity to the cells. Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells) in your experimental setup.

-

C. In Vitro Platelet Aggregation Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 mimetic, such as U46619.

Principle:

Light Transmission Aggregometry (LTA) is a standard method to measure platelet aggregation. A platelet agonist induces platelet clumping, which increases light transmission through the platelet-rich plasma (PRP). The inhibitory effect of this compound is quantified by measuring the reduction in agonist-induced aggregation.

Protocol:

-

Prepare Platelet-Rich Plasma (PRP):

-

Collect fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Prepare Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a blank.

-

-

Assay Procedure:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Add a specific volume of PRP to an aggregometer cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a thromboxane A2 mimetic like U46619.

-

Monitor the change in light transmission over time using the aggregometer.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

-

Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-induced platelet aggregation.

-

III. Visualizations

A. Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

B. Thromboxane A2 Receptor Signaling Pathway

This compound acts as an antagonist to the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor. The binding of the agonist, TXA2, to its receptor typically initiates a signaling cascade that leads to platelet activation and aggregation.

Caption: this compound blocks the TXA2 signaling pathway.

References

- 1. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel thromboxane (TXA2) receptor antagonist this compound on inulin and para-aminohippuric acid clearances in the conscious male and female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of platelet aggregation by unsaturated fatty acids through interference with a thromboxane-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Long-Term Storage Stability of Linotroban in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] As an antithrombotic agent, its stability in solution is critical for accurate and reproducible experimental results in research and drug development.[1] Dimethyl sulfoxide (DMSO) is a common solvent for the long-term storage of small molecules for high-throughput screening and other biological assays. However, the stability of compounds in DMSO can be influenced by several factors over time. These application notes provide a comprehensive guide to the best practices for the long-term storage of this compound in DMSO, including a detailed protocol for assessing its stability and an overview of the signaling pathway it modulates.

Factors Influencing Compound Stability in DMSO

Several factors can affect the stability of small molecules like this compound when stored in DMSO. Understanding these is crucial for maintaining compound integrity.

-

Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water can lead to the hydrolysis of susceptible compounds. It is imperative to use anhydrous DMSO and minimize exposure to humidity.

-

Storage Temperature: Lower temperatures generally slow down degradation processes. Storage at -20°C or -80°C is common practice.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and may cause some compounds to precipitate. It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

-

Light Exposure: Photosensitive compounds can degrade when exposed to light. Storing solutions in amber vials can mitigate this.

-

Oxidation: The presence of oxygen can lead to the oxidation of susceptible functional groups. While less common in DMSO, storing under an inert atmosphere (e.g., argon or nitrogen) can be a consideration for highly sensitive compounds.

Quantitative Data on Compound Stability in DMSO

While specific long-term stability data for this compound in DMSO is not publicly available, general studies on large compound libraries provide valuable insights into expected stability under various storage conditions. The following table summarizes findings from such studies.

| Storage Condition | Observation |

| Temperature | |

| 4°C | 85% of compounds were reported to be stable in DMSO containing 10% water for a 2-year period. |

| Room Temperature | A study on approximately 7,200 compounds showed a 92% probability of observing the compound after 3 months, decreasing to 83% after 6 months, and 52% after 1 year. |

| Freeze-Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze-thaw cycles. |

| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature. |

Experimental Protocol: Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a comprehensive method to evaluate the stability of this compound in DMSO over an extended period.

4.1. Objective

To determine the stability of this compound in DMSO under various long-term storage conditions (e.g., different temperatures and protection from light).

4.2. Materials

-

This compound powder

-

Anhydrous DMSO (high purity)

-

Amber glass vials with screw caps and PTFE septa

-

Pipettes and tips

-

Analytical balance

-

Vortex mixer

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

C18 reversed-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Internal standard (IS) (a stable compound with similar chromatographic properties to this compound)

4.3. Procedure

4.3.1. Preparation of Stock Solutions (Time Zero)

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. This is your primary stock solution .

-

Prepare a stock solution of the internal standard (IS) in DMSO at a known concentration.

-

Immediately after preparation, take an aliquot of the primary stock solution for immediate analysis. This will serve as the time-zero (T0) sample .

-

Prepare the T0 sample for analysis by diluting it with the mobile phase to a suitable concentration for the analytical instrument. Add the internal standard to this diluted sample.

4.3.2. Sample Storage

-

Aliquot the remaining primary stock solution into multiple amber glass vials, each containing a small volume for single use.

-

Divide the aliquots into different storage groups to be stored under the following conditions:

-

-20°C, protected from light

-

-80°C, protected from light

-

4°C, protected from light (optional, for accelerated degradation studies)

-

Room temperature, protected from light (optional, for accelerated degradation studies)

-

4.3.3. Stability Assessment at Designated Time Points

-

Establish a schedule for analysis. Suggested time points for a long-term study are 1, 3, 6, 12, and 24 months.

-

At each time point, retrieve one aliquot from each storage condition.

-

Allow the samples to thaw and equilibrate to room temperature.

-

Prepare the samples for analysis by diluting them with the mobile phase and adding the internal standard, following the same procedure as for the T0 sample.

4.4. HPLC-UV/MS Analysis

-

Develop a suitable HPLC method to separate this compound from any potential degradants and the internal standard. A C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a common starting point.

-

Inject the prepared samples onto the HPLC system.

-

Monitor the peak area of this compound and the internal standard at an appropriate wavelength (for UV detection) or m/z (for MS detection).

4.5. Data Analysis

-

Calculate the peak area ratio of this compound to the internal standard for each sample at each time point.

-

Determine the percentage of this compound remaining at each time point relative to the T0 sample using the following formula:

% Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at Time 0) * 100

-

Summarize the data in a table and plot the percentage of this compound remaining versus time for each storage condition.

-

Analyze the chromatograms for the appearance of any new peaks, which could indicate degradation products.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.

5.2. This compound's Target: Thromboxane A2 Receptor Signaling Pathway

This compound is an antagonist of the thromboxane A2 (TP) receptor.[1][2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, this compound inhibits these downstream effects. The major signaling route for the TP receptor involves Gq-mediated stimulation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium. The TP receptor also couples to G12/13, leading to the activation of the Rho/Rho-kinase pathway.

Caption: Thromboxane A2 (TP) receptor signaling pathway and the inhibitory action of this compound.

Conclusion

References

- 1. Determination of efficacy of this compound by inducing a reduction of renal inulin/para-aminohippuric acid clearances with the thromboxane A2 mimetic U-46619 in the conscious female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel thromboxane (TXA2) receptor antagonist this compound on inulin and para-aminohippuric acid clearances in the conscious male and female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Linotroban in Renal Clearance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is a potent and selective thromboxane A2 (TXA2) receptor antagonist. The TXA2 pathway is implicated in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and renal hemodynamics. Increased renal TXA2 biosynthesis has been observed in several animal models of kidney disease, suggesting that antagonism of the TXA2 receptor could be a therapeutic target for preserving renal function[1]. These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on renal clearance, a critical aspect of kidney function. While direct studies on this compound's impact on renal clearance are not extensively documented, this document outlines the scientific rationale, detailed experimental protocols, and expected data presentation based on the known pharmacology of the drug class and established methods for assessing renal function.

Mechanism of Action and Signaling Pathway

Thromboxane A2 exerts its effects in the kidneys by binding to the thromboxane receptor (TP), a G protein-coupled receptor found in various renal tissues, including platelets, vascular smooth muscle cells, and glomerular mesangial cells[2]. Activation of the TP receptor in the kidney is linked to the activation of phospholipase C, leading to a cascade of intracellular events that result in vasoconstriction and contraction of glomerular mesangial cells[1]. This can lead to a reduction in the glomerular filtration rate (GFR) and renal blood flow (RBF).

This compound, by selectively blocking the TP receptor, is hypothesized to counteract these effects, potentially leading to vasodilation of the renal vasculature, an increase in the glomerular capillary ultrafiltration coefficient, and consequently, an improvement in GFR and RBF.

References

Assessing the Efficacy of Linotroban in Mitigating Vasoconstriction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key player in the signaling cascade that leads to vasoconstriction and platelet aggregation.[1] Understanding the efficacy of this compound in counteracting vasoconstrictor responses is crucial for its development as a therapeutic agent in cardiovascular diseases. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on vasoconstriction, both in isolated blood vessels (in vitro) and in living organisms (in vivo). The methodologies are designed to yield robust and reproducible data for researchers in pharmacology and drug development.

Mechanism of Action: Thromboxane A2-Mediated Vasoconstriction

Thromboxane A2 (TXA2) is a lipid mediator that exerts its potent vasoconstrictor effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of vascular smooth muscle cells.[2] This interaction initiates a signaling cascade that ultimately leads to smooth muscle contraction and narrowing of the blood vessels. This compound acts by competitively blocking this receptor, thereby preventing the physiological effects of TXA2.

The signaling pathway is initiated when TXA2 binds to its receptor, activating the Gq alpha subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

// Nodes TXA2 [label="Thromboxane A2 (TXA2)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="TXA2 Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Calmodulin [label="Calmodulin Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; MLCK [label="MLCK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Myosin [label="Myosin Light Chain\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Vasoconstriction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TXA2 -> Receptor [label="Binds"]; this compound -> Receptor [label="Blocks", style=dashed, color="#EA4335"]; Receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to\nIP3 Receptor"]; SR -> Ca2_release [label="Stimulates"]; Ca2_release -> Calmodulin; Calmodulin -> MLCK; MLCK -> Myosin; Myosin -> Contraction; } केंद Figure 1: TXA2 Signaling Pathway for Vasoconstriction.